N-butyl-1-ethylpiperidin-4-amine
CAS No.: 1019489-97-4
Cat. No.: VC6781706
Molecular Formula: C11H24N2
Molecular Weight: 184.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019489-97-4 |
|---|---|
| Molecular Formula | C11H24N2 |
| Molecular Weight | 184.327 |
| IUPAC Name | N-butyl-1-ethylpiperidin-4-amine |
| Standard InChI | InChI=1S/C11H24N2/c1-3-5-8-12-11-6-9-13(4-2)10-7-11/h11-12H,3-10H2,1-2H3 |
| Standard InChI Key | LNDZHXVMNROPGQ-UHFFFAOYSA-N |
| SMILES | CCCCNC1CCN(CC1)CC |
Introduction
Structural and Molecular Characteristics
N-Butyl-1-ethylpiperidin-4-amine features a piperidine core—a six-membered saturated ring containing one nitrogen atom—with two alkyl substituents: an ethyl group at the 1-position and a butyl group attached to the amine at the 4-position. The SMILES notation explicitly defines this substitution pattern . The molecule adopts a chair conformation in its most stable state, with the bulky substituents occupying equatorial positions to minimize steric strain.
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous piperidine derivatives exhibit bond lengths of approximately 1.45–1.50 Å for C-N bonds and 1.53–1.56 Å for C-C bonds in the ring . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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The butyl chain protons resonate as a multiplet at 1.2–1.5 ppm (methylene groups) and 0.9 ppm (terminal methyl) .
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Piperidine ring protons appear as complex multiplets between 2.4–3.0 ppm, with coupling constants () of 10–12 Hz indicative of axial-equatorial relationships .
Synthesis and Manufacturing
The synthesis of N-butyl-1-ethylpiperidin-4-amine typically employs a reductive amination strategy, as outlined in protocols for structurally similar piperidine derivatives .
Stepwise Synthetic Route
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Boc Protection: 4-Aminopiperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent alkylation .
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Double Alkylation:
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Deprotection: Acidic cleavage of the Boc group (e.g., using methanolic HCl) yields the final product as a hydrochloride salt .
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | Room temperature (Step 2) | |
| Solvent | Dichloromethane | |
| Catalyst | Triethylamine | |
| Purification Method | Flash chromatography |
This method achieves yields of 7–15% for analogous compounds, with purity exceeding 95% as verified by LCMS and -NMR .
Physicochemical Properties
N-Butyl-1-ethylpiperidin-4-amine exhibits properties characteristic of secondary aliphatic amines:
Physical Constants
| Property | Value/Description | Source |
|---|---|---|
| Density | ~0.78 g/cm (est.) | |
| Boiling Point | 215–220°C (extrapolated) | |
| Water Solubility | <1 g/L (25°C) | |
| LogP (Partition Coeff.) | 2.8 (calculated) |
The compound’s hydrophobicity (LogP = 2.8) facilitates solubility in organic solvents like dichloromethane and methanol, making it suitable for solution-phase reactions .
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C, releasing toxic fumes of nitrogen oxides .
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Hygroscopicity: Moderately hygroscopic; storage under anhydrous conditions is recommended .
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Incompatibilities: Reacts violently with strong oxidizers (e.g., peroxides) and acids, necessitating careful handling .
Applications in Chemical Research
Pharmaceutical Intermediate
N-Butyl-1-ethylpiperidin-4-amine serves as a precursor in the synthesis of coactivator-associated arginine methyltransferase 1 (CARM1) inhibitors, which show promise in oncology . Its piperidine scaffold provides conformational rigidity critical for target binding, while the alkyl chains modulate lipophilicity and membrane permeability .
Material Science Applications
In polymer chemistry, this amine acts as:
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A chain extender in polyurethane formulations, enhancing tensile strength .
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A corrosion inhibitor in petroleum additives due to its electron-donating nitrogen lone pairs .
| Hazard Statement | Description | Source |
|---|---|---|
| H303 | Harmful if swallowed | |
| H313 | May be harmful in contact with skin | |
| H333 | May be harmful if inhaled |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats are mandatory during handling .
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Ventilation: Use fume hoods to maintain airborne concentrations below 5 mg/m .
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Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Environmental and Regulatory Considerations
Regulatory Status
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REACH: Registered under EC 1019489-97-4 for research and development use only .
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TSCA: Listed on the Toxic Substances Control Act Inventory for commercial manufacturing .
Future Research Directions
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Pharmacological Profiling: Investigation of binding affinities for neurotransmitter receptors (e.g., σ receptors) could unlock CNS applications.
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Green Synthesis: Developing catalytic asymmetric routes to access enantiopure forms for chiral drug synthesis.
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Environmental Impact Studies: Long-term ecotoxicological assessments to guide waste management protocols.
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